molecular formula C16H17Cl2N3O B2983914 N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide CAS No. 680212-02-6

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2983914
CAS No.: 680212-02-6
M. Wt: 338.23
InChI Key: GODBNAJUKKDPMN-UHFFFAOYSA-N
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Description

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide is a synthetic compound that features an imidazole ring substituted with dichloro groups and a phenyl ring attached to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the imidazole ring or the phenyl ring.

    Substitution: Halogen atoms on the imidazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Etonitazene: An analgesic with an imidazole ring.

    Omeprazole: An antiulcer drug containing an imidazole moiety.

Uniqueness

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide is unique due to its specific substitution pattern and the combination of the imidazole ring with a cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O/c17-14-15(18)21(10-19-14)13-8-6-12(7-9-13)20-16(22)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODBNAJUKKDPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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